molecular formula C6H2BrF2NO2 B1378521 1-Bromo-2,4-difluoro-3-nitrobenzene CAS No. 1420800-30-1

1-Bromo-2,4-difluoro-3-nitrobenzene

Cat. No.: B1378521
CAS No.: 1420800-30-1
M. Wt: 237.99 g/mol
InChI Key: OZKHXLKTMAVPFF-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrF2NO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2,4-difluoro-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-nitrobenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-difluoro-5-nitrobenzene
  • 1-Bromo-2-fluoro-3-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness

1-Bromo-2,4-difluoro-3-nitrobenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. The presence of both bromine and fluorine atoms, along with the nitro group, provides a distinct electronic environment that can be exploited in various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-2,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKHXLKTMAVPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295163
Record name 1-Bromo-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-30-1
Record name 1-Bromo-2,4-difluoro-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,4-difluoro-3-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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